6,6'-Dihydroxy-3,3'-bipyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(6-oxo-1H-pyridin-3-yl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-3-1-7(5-11-9)8-2-4-10(14)12-6-8/h1-6H,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOJSRFZNPCHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C2=CNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593224 | |
| Record name | [3,3'-Bipyridine]-6,6'(1H,1'H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142929-10-0 | |
| Record name | [3,3'-Bipyridine]-6,6'(1H,1'H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 6,6 Dihydroxy 3,3 Bipyridine
Strategies for the Synthesis of 6,6'-Dihydroxy-3,3'-bipyridine and its Direct Precursors
The construction of the this compound scaffold can be approached through several synthetic strategies, primarily involving the formation of the C-C bond between two pyridine (B92270) rings. The protection of the hydroxyl groups, often as methoxy ethers, is a common tactic to prevent interference with the coupling reactions.
Established Synthetic Pathways and Optimized Reaction Conditions
A prevalent and established pathway to this compound involves a two-step process starting from a suitable precursor like 5-bromo-2-methoxypyridine. The key steps are a metal-catalyzed homocoupling reaction followed by demethylation.
The Ullmann coupling reaction is a classic method for forming biaryl linkages. In this approach, 5-bromo-2-methoxypyridine can be subjected to homocoupling in the presence of a copper catalyst at elevated temperatures to yield 6,6'-dimethoxy-3,3'-bipyridine. organic-chemistry.orgmychemblog.comchemistrysteps.com This intermediate serves as the direct precursor to the target molecule.
The subsequent and crucial step is the demethylation of the 6,6'-dimethoxy-3,3'-bipyridine. This is typically achieved by treatment with a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), which cleaves the methyl ethers to reveal the desired hydroxyl groups.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Ullmann Homocoupling | 5-bromo-2-methoxypyridine, Copper powder, High temperature | 6,6'-dimethoxy-3,3'-bipyridine |
| 2 | Demethylation | 6,6'-dimethoxy-3,3'-bipyridine, HBr or HI, Reflux | This compound |
Alternative and Improved Synthetic Routes for Bipyridine Derivatives
While the Ullmann coupling is a traditional method, modern cross-coupling reactions offer milder conditions and often higher yields for the synthesis of bipyridine derivatives. The Suzuki-Miyaura coupling is a powerful alternative for the synthesis of the 6,6'-dimethoxy-3,3'-bipyridine precursor. This reaction involves the palladium-catalyzed coupling of a pyridineboronic acid or ester with a halopyridine.
For instance, the coupling of 2-methoxy-5-pyridylboronic acid with 5-bromo-2-methoxypyridine in the presence of a palladium catalyst and a base would also afford 6,6'-dimethoxy-3,3'-bipyridine. The optimization of catalysts, ligands, and reaction conditions is an active area of research to improve the efficiency and applicability of these methods to a wider range of substrates. mdpi.com
Derivatization and Functionalization of the this compound Core
The this compound molecule possesses reactive sites that allow for a variety of chemical modifications. The hydroxyl groups can be further functionalized, and the aromatic rings can undergo electrophilic or nucleophilic substitution reactions, enabling the synthesis of a diverse library of derivatives.
Preparation of Aldehyde and Carboxamide Functionalized Analogues for Chemical Building Blocks
Formylation , the introduction of an aldehyde group (-CHO), onto the bipyridine core can be achieved through electrophilic aromatic substitution reactions. The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic rings. organic-chemistry.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF), to introduce an aldehyde group at positions activated by the hydroxyl groups. Another classical method for the ortho-formylation of phenols is the Reimer-Tiemann reaction , which employs chloroform in a basic solution. mychemblog.comorganicreactions.org
Carboxylation , the introduction of a carboxylic acid group (-COOH), can be more challenging. Direct carboxylation of phenols can be achieved under specific conditions, for instance, using carbon dioxide and a strong base.
Once carboxylic acid derivatives are obtained, they can be readily converted to carboxamides by reaction with amines in the presence of a suitable coupling agent.
| Functionalization | Reaction | Reagents and Conditions | Product |
| Formylation | Vilsmeier-Haack | This compound, POCl₃, DMF | Aldehyde-functionalized this compound |
| Formylation | Reimer-Tiemann | This compound, CHCl₃, NaOH | Aldehyde-functionalized this compound |
| Carboxylation | Direct Carboxylation | This compound, CO₂, Strong Base | Carboxy-functionalized this compound |
| Amidation | Amide Coupling | Carboxy-functionalized derivative, Amine, Coupling Agent | Carboxamide-functionalized this compound |
Synthesis of Halogenated and Aminated 3,3'-Bipyridine (B1266100) Derivatives for Cross-Coupling Applications
Halogenation of the this compound core introduces versatile handles for further functionalization through cross-coupling reactions. Bromination can be achieved using reagents like N-bromosuccinimide (NBS), which allows for the regioselective introduction of bromine atoms onto the aromatic rings, activated by the hydroxyl groups. nih.govd-nb.infobeilstein-journals.org
The resulting halogenated derivatives are valuable precursors for introducing various other functional groups. For example, they can undergo amination reactions to produce aminated 3,3'-bipyridine derivatives. This can be accomplished through methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to couple an amine with an aryl halide.
Introduction of Extended π-Systems and Other Substituents on the Bipyridine Framework
The halogenated derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions to introduce extended π-systems. The Sonogashira coupling , which couples a terminal alkyne with an aryl halide, is a powerful tool for this purpose. nih.govwikipedia.orglibretexts.orgorganic-chemistry.org This reaction allows for the attachment of various alkynyl groups, which can then be further elaborated to create larger conjugated systems.
Similarly, the Suzuki-Miyaura coupling can be employed to introduce new aryl or heteroaryl substituents by coupling the halogenated bipyridine with a corresponding boronic acid or ester. These reactions significantly expand the structural diversity of derivatives that can be accessed from the this compound core.
Comparative Synthetic Approaches for Dihydroxybipyridine Isomers and Related Bipyridine Analogues
The synthesis of dihydroxybipyridine isomers and their analogues is a significant area of research, driven by their utility as ligands in coordination chemistry, catalysis, and materials science. mdpi.comnih.gov The preparation of these compounds can be challenging, as the bipyridine product often coordinates strongly with metal catalysts, which can inhibit catalytic activity and reduce reaction yields. mdpi.comnih.gov Consequently, a variety of synthetic strategies have been developed, broadly categorized into coupling reactions of pyridine precursors and the functionalization of a pre-formed bipyridine ring system. scielo.br
A primary strategy for constructing the bipyridine framework is through metal-catalyzed cross-coupling reactions. These methods offer versatility in creating both symmetrical and unsymmetrical bipyridines. The Suzuki coupling, which utilizes pyridylboronic acids, is a widely used method. For instance, pharmaceutical compounds based on bipyridine, such as milrinone, have been synthesized using this approach. nih.govpreprints.org Similarly, Negishi coupling and Stille coupling provide alternative pathways for forming the C-C bond between pyridine rings. mdpi.comnih.gov
Homocoupling reactions are particularly effective for synthesizing symmetrical bipyridines. The Wurtz reaction, which typically involves reacting organic halides with a sodium dispersion, is a classic method for this purpose. mdpi.comnih.gov A more modern approach involves the coupling of 4-lithiodihalopyridine with an oxidizing agent like iodine (I2) or manganese dioxide (MnO2) to produce polyhalogenated 4,4'-bipyridines. preprints.org The Ullmann reaction, using copper catalysts, is another established method for the homocoupling of halogenated pyridines. mdpi.com Dimerization of lithiated pyridines, followed by oxidation, has also been employed for the synthesis of 4,4'-bipyridines. researchgate.net
Functionalization of an existing bipyridine core is another common and powerful approach. This strategy often involves the synthesis of a stable precursor which is then converted to the desired dihydroxy derivative in subsequent steps. For example, 6,6'-dicarboxy-2,2'-bipyridine can be prepared by the oxidation of 6,6'-dimethyl-2,2'-bipyridine. scielo.br This dimethyl precursor is itself synthesized via the coupling of 6-chloro-2-picoline. scielo.br An alternative route to the same dicarboxylic acid involves the synthesis of 6,6'-dicyano-2,2'-bipyridine, followed by acid hydrolysis. scielo.br Similarly, other functional groups can be introduced and transformed; for instance, 6,6'-diamino-2,2'-bipyridine is efficiently synthesized from 6,6'-dibromo-2,2'-bipyridine using potassium amide in liquid ammonia, a method that avoids the need for high-pressure equipment. researchgate.net
The table below summarizes and compares these diverse synthetic methodologies for producing various bipyridine isomers and analogues.
| Target Compound Type | Synthetic Method | Starting Material(s) | Key Reagents/Catalysts | General Findings | Citation(s) |
|---|---|---|---|---|---|
| Symmetrical Bipyridines (e.g., 4,4'-isomers) | Wurtz Coupling / Dimerization | Halogenated Pyridines | Na dispersion; LDA, I₂ or MnO₂ | Effective for symmetrical derivatives; can produce polyhalogenated products. | mdpi.comnih.govpreprints.orgresearchgate.net |
| General Bipyridines | Suzuki Coupling | Pyridylboronic acid and Bromopyridine | Palladium catalyst | Versatile for various isomers; used in pharmaceutical synthesis. | mdpi.comnih.govpreprints.org |
| General Bipyridines | Ullmann Coupling | Halogenated Pyridines | Copper catalyst | A traditional homocoupling method for symmetrical bipyridines. | mdpi.com |
| 6,6'-Disubstituted-2,2'-bipyridines | Functional Group Transformation (Oxidation) | 6,6'-Dimethyl-2,2'-bipyridine | Dichromate acid solution | High-yield (90%) conversion to 6,6'-dicarboxy-2,2'-bipyridine. | scielo.br |
| 6,6'-Disubstituted-2,2'-bipyridines | Functional Group Transformation (Hydrolysis) | 6,6'-Dicyano-2,2'-bipyridine | Acid | Alternative high-yield route to 6,6'-dicarboxy-2,2'-bipyridine. | scielo.br |
| 6,6'-Disubstituted-2,2'-bipyridines | Functional Group Transformation (Amination) | 6,6'-Dibromo-2,2'-bipyridine | KNH₂ in liquid NH₃, Fe(NO₃)₃ catalyst | Provides 6,6'-diamino-2,2'-bipyridine in high yields (85-95%) without high pressure. | researchgate.net |
| 2,3'-Bipyridine Analogues | Multicomponent Microwave Synthesis | Chromone derivatives, amines, pyridyl acetonitrile | None (catalyst-free) | An environmentally friendly protocol for accessing polyfunctionalized bipyridines. | researchgate.net |
Coordination Chemistry of 6,6 Dihydroxy 3,3 Bipyridine Complexes
Fundamental Principles of Metal-Ligand Coordination by 6,6'-Dihydroxy-3,3'-bipyridine
The coordination of this compound to metal centers is governed by the interplay of its bipyridyl core and the reactive hydroxyl substituents. The specific binding mode and the electronic properties of the donor atoms are highly sensitive to the chemical environment, particularly the pH.
The this compound ligand predominantly coordinates to metal ions through the nitrogen atoms of its two pyridine (B92270) rings, forming a stable five-membered chelate ring. This bidentate N,N'-coordination is the most commonly observed binding mode, analogous to that of the parent 2,2'-bipyridine (B1663995) ligand. For effective metal binding to occur, the ligand must adopt a cis conformation of its pyridinol tautomer. acs.orgresearchgate.net The structural flexibility of this ligand allows for the formation of various coordination complexes. nih.gov
In addition to the primary N,N'-chelation, the deprotonated hydroxyl groups can also participate in coordination, leading to different binding motifs. For instance, in a dinuclear copper(II) complex, one of the dhbp ligands was found to be mono-deprotonated and bridges the two metal centers in a κ³ N,N':O fashion. nih.govnih.gov This demonstrates the ambidentate nature of the deprotonated ligand, where one of the oxygen atoms from the hydroxyl groups can act as an additional donor site.
The hydroxyl groups at the 6 and 6' positions play a crucial role in modulating the electronic properties and reactivity of the this compound ligand. These groups can exist in fully protonated (-OH), partially deprotonated (-O⁻), or fully deprotonated (-O⁻) states, depending on the pH of the medium. nih.gov The protonation state of the hydroxyl groups directly influences the donor characteristics of the ligand.
The presence of the hydroxyl groups can lead to the formation of intramolecular and intermolecular hydrogen bonds, which can stabilize the resulting metal complexes. nih.gov Upon deprotonation, the phenolate (B1203915) oxygen atoms become stronger donors and can participate in bridging metal centers, facilitating the formation of polynuclear complexes. nih.govnih.gov The deprotonation of the hydroxyl groups also alters the electronic structure of the bipyridine ring system, which can be observed through changes in bond lengths. For example, upon deprotonation, the C-O bond length decreases, indicating an increase in its double bond character due to resonance effects. nsf.gov The pendant hydroxyl or deprotonated oxygen groups, even when not directly coordinated to the metal, can play a significant role in facilitating proton transfer processes in catalytic reactions. acs.orgresearchgate.net
Structural Characterization of this compound Metal Complexes
Single-crystal X-ray diffraction studies have revealed that this compound can form complexes with various coordination geometries. In copper(II) complexes, a distorted square-pyramidal geometry is commonly observed. nih.gov For instance, in a dinuclear copper(II) complex, both copper atoms exhibit this geometry. nih.gov In complexes with other metals, such as rhenium(I) and manganese(I), the metal center adopts a distorted octahedral geometry. iucr.org
The bipyridine ligand itself is not always perfectly planar within the complex. The dihedral angle between the two pyridine rings can vary, and the ligand may not be oriented perpendicularly to the coordination plane of the metal ion. iucr.org
The reaction of this compound with copper(II) nitrate (B79036) has been shown to yield multinuclear complexes, including both dinuclear and hexanuclear architectures. nih.govnih.gov
A dinuclear copper(II) complex, [Cu₂(C₁₀H₇N₂O₂)(OH)(NO₃)₂(C₁₀H₈N₂O₂)], was formed at neutral pH. nih.govnih.gov In this structure, the two copper centers are bridged by a mono-deprotonated dhbp ligand, a hydroxide (B78521) ion, and a nitrate ion. The Cu···Cu distance in this dinuclear complex is 3.158(9) Å. nih.gov
| Parameter | Dinuclear Complex nih.gov | Hexanuclear Complex nih.gov |
|---|---|---|
| Formula | [Cu₂(C₁₀H₇N₂O₂)(OH)(NO₃)₂(C₁₀H₈N₂O₂)] | [Cu₆(C₁₀H₆N₂O₂)₂(CH₄O)₂(OH)₄(NO₃)₄(C₁₀H₈N₂O₂)₄] |
| Cu···Cu Distance (Å) | 3.158(9) | N/A |
| Coordination Geometry | Distorted square-pyramidal | Distorted square-pyramidal |
| Bridging Ligands | dhbp⁻, OH⁻, NO₃⁻ | dhbp²⁻, OH⁻, NO₃⁻ |
Information regarding the coordination chemistry of this compound is not available in the cited scientific literature.
Following a comprehensive search for scientific data, no specific research articles or detailed experimental results were found for the chemical compound “this compound.” The provided outline requests in-depth information on its coordination chemistry, including spectroscopic analysis, metal ion specificity, complex formation, and comparative behavior.
The available scientific literature extensively covers other isomers of dihydroxy-bipyridine, most notably 6,6'-Dihydroxy-2,2'-bipyridine and 3,3'-Dihydroxy-2,2'-bipyridine . rsc.orgresearchgate.netrsc.org These compounds have been studied for their ability to form complexes with various transition metals and have applications in catalysis and materials science. nih.govimperial.ac.uk However, the unique structural nature of the 3,3'-bipyridine (B1266100) backbone, where the nitrogen atoms are not in a chelating position, implies a significantly different coordination behavior compared to the well-studied 2,2'-isomers.
Due to the strict requirement to focus solely on the chemical compound “this compound” and the absence of relevant data in the scientific literature, it is not possible to generate the requested article with scientifically accurate and verifiable information for the specified outline.
Catalytic Applications of 6,6 Dihydroxy 3,3 Bipyridine Based Systems
Homogeneous Catalysis with Metal Complexes of 6,6'-Dihydroxy-3,3'-bipyridine
Metal complexes incorporating the this compound scaffold have been extensively studied in homogeneous catalysis. The ligand's ability to support the metal center electronically and to participate directly in reaction mechanisms through its hydroxyl groups is a key feature of these catalysts.
The generation of oxygen from water, or water oxidation, is a critical reaction for renewable energy technologies. Copper complexes of 6,6'-dihydroxy-2,2'-bipyridine have been identified as active catalysts for this process. In basic aqueous solutions (pH 12-14), mixing a Cu(II) salt with 6,6'-dihydroxy-2,2'-bipyridine yields a highly active water oxidation catalyst (WOC) researchgate.net. These systems exhibit catalytic oxygen evolution at a relatively low overpotential of 640 mV, with an onset potential of approximately 0.8 V vs. NHE researchgate.net.
Further investigation into these copper-based systems suggests that the molecular complex may not be the sole catalytic species. It is hypothesized that a film forms on the electrode surface, creating a suitable matrix for the in-situ generation of copper (hydr)oxide, which is a candidate for oxygen-evolution reaction (OER) catalysis nih.gov. The presence of the 6,6'-dihydroxy-2,2'-bipyridine complex appears to facilitate the formation and stabilization of this active copper (hydr)oxide film, thereby enhancing the OER activity nih.gov. The most active catalyst, a 2:1 complex of 6,6'-dihydroxy-2,2'-bipyridine to copper, was found to have an overpotential of 477 mV for water oxidation with a catalytic rate (kcat) of 0.356 s⁻¹ researchgate.net.
Ruthenium complexes featuring bipyridine ligands with carboxylate or hydroxyl substituents are also prominent in water oxidation catalysis. The strategic placement of these functional groups can lower the oxidation potential of the metal center and stabilize higher oxidation states necessary for the catalytic cycle mdpi.comresearchgate.net. While the "blue dimer," a dinuclear ruthenium complex, was an early example, mononuclear ruthenium complexes have also been shown to be effective. mdpi.com The mechanism can proceed through pathways such as water nucleophilic attack (WNA) or the interaction of two metal-oxo units (I2M) researchgate.net.
| Catalyst System | Reaction | Key Performance Metrics | Reference |
| Cu(II) / 6,6'-dihydroxy-2,2'-bipyridine | Water Oxidation | Onset Potential: ~0.8 V vs. NHE, Overpotential: 640 mV | researchgate.net |
| 2:1 6,6'-dhbp/Cu complex | Water Oxidation | Overpotential: 477 mV, kcat: 0.356 s⁻¹ | researchgate.net |
| [RuII(pdc-κ3-N1O2)(bipy)(H2O)] | Water Oxidation | Overpotential: 240 mV (at pH 1), TOF: 0.2 s⁻¹ | mdpi.com |
| [RuII(HL)(pic)3] | Water Oxidation | TON: 280, TOF: 1.16 s⁻¹ (at pH 7.2) | mdpi.com |
| [RuIII(H2pdca)(pic)3]+ | Water Oxidation | TON: 400, TOF: 1.6 s⁻¹ (at pH 7.2) | mdpi.com |
Table 1: Performance of this compound-based and related systems in Water Oxidation Catalysis. Abbreviations: 6,6'-dhbp = 6,6'-dihydroxy-2,2'-bipyridine, pdc = pyridyl-2,6-dicarboxylato, bipy = 2,2'-bipyridine (B1663995), HL = 6-carbamoylpicolinic acid, pic = picoline, H4pdca = 2,6-pyridine-dicarboxamide, NHE = Normal Hydrogen Electrode, kcat = catalytic rate, TOF = Turnover Frequency, TON = Turnover Number.
Acceptorless alcohol dehydrogenation, which produces aldehydes or ketones and hydrogen gas, is a green alternative to stoichiometric oxidation methods. Iridium complexes containing the 6,6'-dihydroxy-2,2'-bipyridine ligand have been investigated for this transformation. For instance, the complex [Cp*Ir(H₂O)(6,6'-dhbp)]²⁺ was initially reported as a highly efficient catalyst for the conversion of benzyl alcohol to benzaldehyde with 92% conversion and 100% selectivity nsf.gov. However, a subsequent reinvestigation of this catalytic system found significantly lower conversions (around 15%) under the original conditions nsf.gov. This later study also identified byproducts such as benzoic acid, which could further decompose to benzene and carbon dioxide at high temperatures nsf.gov.
Despite the discrepancies in reported yields, the utility of such catalysts is still recognized. The same iridium catalyst was used in the cleavage of C-C bonds in lignin models, followed by the disproportionation of the resulting aldehyde to an alcohol and a carboxylic acid, with yields of the acid reaching up to 33% nsf.gov. For the dehydrogenation of secondary alcohols like cyclohexanol and 1-phenylethanol, the initial report cited high yields of 80% and 92% respectively, whereas the reinvestigation observed much lower conversions of 8% and 15% nsf.gov. These findings highlight the sensitivity of the catalytic system to reaction conditions and the complexity of the reaction pathways.
| Catalyst | Substrate | Product | Reported Yield/Conversion | Reinvestigated Yield/Conversion | Reference |
| [CpIr(H₂O)(6,6'-dhbp)]²⁺ | Benzyl alcohol | Benzaldehyde | 92% | 15% | nsf.gov |
| [CpIr(H₂O)(6,6'-dhbp)]²⁺ | Cyclohexanol | Cyclohexanone | 80% | 8% | nsf.gov |
| [Cp*Ir(H₂O)(6,6'-dhbp)]²⁺ | 1-Phenylethanol | Acetophenone | 92% | 15% | nsf.gov |
Table 2: Comparison of Reported and Reinvestigated Catalytic Performance in Acceptorless Alcohol Dehydrogenation. Abbreviation: 6,6'-dhbp = 6,6'-dihydroxy-2,2'-bipyridine.
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. Bipyridine-based ligands are ubiquitous in transition metal-catalyzed cross-coupling reactions. While specific examples detailing the use of this compound in well-known reactions like Suzuki-Miyaura, Heck, or Buchwald-Hartwig aminations are not extensively documented in the provided context, the general principles of these reactions highlight the potential utility of such ligands. For instance, palladium-catalyzed reactions are central to many C-C and C-N bond-forming strategies wikipedia.orgwikipedia.orglibretexts.orgorganic-chemistry.org. The electronic and steric properties of the ligand coordinated to the palladium center are crucial for the efficiency of the catalytic cycle, which typically involves oxidative addition, transmetalation (for Suzuki-Miyaura), migratory insertion (for Heck), and reductive elimination steps wikipedia.orgwikipedia.orglibretexts.org.
A tangible example of C-C bond formation is the carbonylation of methyl acetate, for which rhodium(I) dicarbonyl complexes of 6,6'-dihydroxy-2,2'-bipyridine have been shown to be active catalysts. Another application involves a patent describing a method for the selective hydrogenation of trace acetylene in methanol using a catalyst of this compound supported on alumina.
Heterogeneous and Supported Catalysis Utilizing this compound Derived Materials
Immobilizing homogeneous catalysts onto solid supports offers advantages in terms of catalyst separation and reusability. Materials derived from this compound have been explored in this context. As mentioned, a patented catalyst system utilizes this compound on an Al₂O₃ support for selective hydrogenation reactions.
In a related approach, organosilica nanotubes incorporating 2,2'-bipyridine ligands within their framework have been synthesized. These materials serve as supports for iridium complexes, creating molecular heterogeneous catalysts. These supported catalysts, such as IrCp*-BPy-NT and Ir(cod)-BPy-NT, have demonstrated high activity and durability in C-H oxidation and borylation reactions. The nanotube structure helps to prevent the aggregation of the iridium complexes and facilitates mass transport, leading to improved performance and recyclability.
Mechanistic Insights into Catalysis Mediated by this compound Ligands
A deeper understanding of the reaction mechanisms is crucial for the rational design of more efficient catalysts. For complexes of this compound and its isomers, the hydroxyl groups are known to play a direct and significant role in the catalytic cycle.
The pendant hydroxyl groups in 6,6'-dihydroxy-bipyridine ligands are not merely spectator substituents. They can actively participate in the catalytic transformation through metal-ligand cooperativity. In their deprotonated form, these groups can act as internal bases or as proton relays, facilitating bond-breaking and bond-forming steps that involve proton transfer.
This cooperative mechanism is particularly evident in hydrogenation and dehydrogenation reactions. For example, in formic acid dehydrogenation catalyzed by iridium complexes, the hydroxyl groups in the second coordination sphere of the metal center are crucial for achieving high efficiency researchgate.net. A deuterium kinetic isotope effect study indicated that for complexes with hydroxyl groups at the ortho positions (like 6,6'-), the rate-determining step is the β-hydrogen elimination from an iridium-formate intermediate. The hydroxyl group acts as a pendent base, facilitating a proton relay that lowers the energy barrier for hydrogen generation researchgate.net. Similarly, in CO₂ hydrogenation, the deprotonated hydroxyl groups can bind alkali metals, which helps to activate the CO₂ molecule researchgate.net. This bifunctional nature, where the ligand assists in substrate activation and proton management, is a key principle in designing highly active catalysts for multi-proton, multi-electron reactions researchgate.net.
Role of Ligand Modifications (e.g., 6,6'-substituents) in Catalyst Activity and Selectivity
There is a significant lack of available research data concerning the specific role of 6,6'-substituents on the catalytic activity and selectivity of this compound-based systems. While studies on other bipyridine isomers, such as 2,2'-bipyridine, have shown that modifications at the 6 and 6' positions can significantly influence the steric and electronic properties of the resulting metal complexes and thereby their catalytic performance, similar systematic investigations for the 3,3'-bipyridine (B1266100) scaffold are not documented in the provided search results. The influence of introducing various electron-donating or electron-withdrawing groups, or sterically bulky substituents at the 6 and 6' positions of this compound to tune catalyst activity and selectivity remains an area open for future investigation.
Asymmetric Catalysis with Chiral this compound Derivatives
Currently, there is no available scientific literature detailing the use of chiral derivatives of this compound in asymmetric catalysis. The development of chiral ligands is a cornerstone of enantioselective synthesis, and while chiral 2,2'-bipyridine-diols have been successfully employed as ligands in a variety of asymmetric transformations, the synthesis and application of analogous chiral systems based on the this compound framework have not been reported. Consequently, there are no research findings or data tables to present regarding their efficacy in inducing enantioselectivity in catalytic reactions. This represents a significant gap in the literature and a potential opportunity for new research in the field of asymmetric catalysis.
Material Science Applications of 6,6 Dihydroxy 3,3 Bipyridine
Design and Synthesis of Metal-Organic Frameworks (MOFs) Incorporating 6,6'-Dihydroxy-3,3'-bipyridine Units
The incorporation of this compound as a ligand in metal-organic frameworks (MOFs) offers a pathway to novel materials with tailored properties. The dual hydroxyl and bipyridine functionalities allow for multiple coordination modes and the introduction of specific active sites within the porous structure.
Structural Diversity and Tunability of MOF Architectures
The synthesis of MOFs using bipyridine-based ligands is a well-established strategy for creating a wide array of network topologies. The choice of metal ions and the geometry of the organic linkers are critical factors that dictate the final architecture of the framework. For instance, the use of various transition metals with ligands like 4,4'-bipyridine (B149096) has been shown to produce interesting one-, two-, and three-dimensional structures. rsc.orgresearchgate.net The structural outcome can be highly dependent on the solvent system used during synthesis. rsc.orgresearchgate.net
The introduction of functional groups, such as the hydroxyl groups in this compound, adds another layer of control. These groups can act as secondary coordination sites or participate in hydrogen bonding, influencing the framework's connectivity and stability. While direct synthesis with this compound is an emerging area, studies on its isomer, 6,6'-dihydroxy-2,2'-bipyridine, have shown that it can form square planar rhodium(I) complexes that assemble into molecular wires in the solid state, demonstrating the potential for creating ordered, functional materials. rsc.orgnih.gov The tunability of these systems allows for the rational design of MOFs for specific applications by modifying the metal nodes, the organic linkers, or both. researchgate.net
Gas Sorption and Separation Properties of this compound MOFs
The porosity of MOFs makes them excellent candidates for gas storage and separation applications. The chemical nature of the internal pores can be fine-tuned to create selective interactions with specific gas molecules. MOFs constructed from bipyridyl derivatives have demonstrated significant potential in this area. nih.gov
For example, a three-dimensional coordination polymer based on manganese(II) and a 2,2'-bipyridyl derivative has shown notable selectivity for CO2 over other gases like N2 and CO. nih.gov The precise control over pore size, as seen in the doubly interpenetrated microporous MOF Zn(BDC)(4,4′-Bipy)0.5 (MOF-508), allows for size-selective separation of alkanes. ornl.gov The hydroxyl groups of a this compound linker could introduce polar sites within the pores, enhancing the selective adsorption of polar molecules like SO2 or CO2 through specific host-guest interactions. cardiff.ac.uk
Table 1: Gas Adsorption Selectivity of a Bipyridyl-Based Mn(II) MOF
| Gas Mixture | IAST Selectivity at 273 K | IAST Selectivity at 298 K |
|---|---|---|
| CO2/N2 | 31.0 | 19.1 |
| CO2/CO | 25.7 | 17.0 |
| C2H6/CH4 | 33.4 | 24.9 |
| C2H4/CH4 | 24.8 | 17.7 |
| C2H2/CH4 | 29.3 | 19.1 |
Data sourced from a study on a manganese(II) MOF with 2,2'-bipyridyl derivatives, illustrating the potential for bipyridine-based frameworks in gas separation. nih.gov
Fabrication of Covalent Organic Frameworks (COFs) from this compound Analogues
Covalent organic frameworks (COFs) are a class of porous crystalline polymers with ordered structures, built entirely from light elements. Analogues of this compound are valuable building blocks for COFs due to the strong, directional covalent bonds they can form.
Schiff Base Chemistry for COF Formation
Schiff base chemistry, the condensation reaction between an amine and an aldehyde, is a powerful and widely used method for synthesizing COFs. rsc.org This chemistry is favored due to the formation of stable and reversible imine (C=N) linkages, which allows for the error-checking necessary to form highly crystalline, ordered frameworks. rsc.orgnih.gov
Bipyridine-based diamine or dialdehyde (B1249045) monomers, which are analogues of this compound, are frequently employed in Schiff base reactions to construct COFs. For instance, a highly crystalline COF (TbBpy) has been synthesized through the reaction of 2,2′-bipyridyl-5,5′-diamine with 1,3,5-triformylbenzene. nih.gov Similarly, an isomeric bipyridine derivative, 3,3′-bipyridyl-5,5′-dialdehyde, has been used to construct a new COF, demonstrating the versatility of bipyridine isomers in COF synthesis. rsc.org The resulting COFs often possess high thermal stability and permanent porosity.
Host-Guest Interactions within COF Channels
The well-defined, porous channels of COFs provide a unique environment for host-guest interactions. aip.org The chemical functionality lining these channels dictates the nature of the interaction with guest molecules, which is fundamental to applications in sensing, catalysis, and separations. aip.orgchemrxiv.org
In bipyridine-based COFs, the nitrogen atoms of the bipyridine units can act as coordination sites for metal ions or as hydrogen bond acceptors. nih.govrsc.org This allows for the post-synthetic modification of the COF to introduce specific functionalities. For example, metal ions can be coordinated to the bipyridine sites, creating active centers for catalysis or enhancing selective gas adsorption. nih.govrsc.org The introduction of guest molecules into the COF channels can lead to phenomena such as selective fluorescence quenching, which can be used for chemical sensing. aip.org The ability to rationally design the pore environment of COFs through the choice of building blocks, such as this compound analogues, is a key advantage for creating materials with tailored host-guest properties.
Development of Supramolecular Materials and Assemblies
Beyond the rigid frameworks of MOFs and COFs, this compound can participate in the formation of supramolecular materials through non-covalent interactions like hydrogen bonding.
The combination of hydroxyl groups (hydrogen-bond donors) and bipyridine nitrogen atoms (hydrogen-bond acceptors) within the same molecule makes this compound an ideal candidate for self-assembly. Research on similar systems, involving dihydroxy-aromatic compounds and various bipyridines, has shown the formation of polymeric supramolecular structures through O–H···N hydrogen bonds. nih.gov These interactions can lead to the formation of one-dimensional zigzag chains or more complex ladder-like structures. nih.gov The conformation of the bipyridine linker plays a crucial role in directing the final supramolecular architecture. nih.gov As mentioned previously, rhodium(I) complexes of the isomeric 6,6'-dihydroxy-2,2'-bipyridine self-assemble into molecular wires, highlighting the potential of these compounds in creating functional supramolecular electronic materials. rsc.orgnih.gov
Liquid Crystalline Derivatives and Photonic Materials based on Bipyridine Scaffolds
The rigid and anisotropic nature of the bipyridine core makes it an excellent mesogen for the design of liquid crystalline materials. Similarly, the ability of bipyridine ligands to form ordered, periodic structures with metal ions makes them suitable for the fabrication of photonic materials.
Liquid Crystalline Derivatives: Liquid crystals are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. The formation of liquid crystalline phases (mesophases) is often achieved by attaching long, flexible alkyl chains to a rigid molecular core.
Derivatization of this compound, for example, by etherification of the hydroxyl groups with long alkyl chains, could produce calamitic (rod-like) liquid crystals. The bent shape of the 3,3'-bipyridine (B1266100) core is a key feature that often leads to the formation of tilted smectic or nematic phases. Furthermore, the hydroxyl groups themselves could be used to direct the self-assembly into liquid crystalline structures through hydrogen bonding, potentially forming discotic phases or supramolecular polymers with liquid crystalline properties. Metal coordination to such ligands can also be used to create metallomesogens, where the properties of the liquid crystal phase can be tuned by the choice of the metal ion.
Photonic Materials: Photonic materials are engineered to control and manipulate the flow of light. Photonic crystals, for instance, have a periodic structure that creates a photonic bandgap, forbidding the propagation of light of certain frequencies. The self-assembly of bipyridine-based building blocks is a powerful bottom-up approach to creating such periodic structures.
The defined coordination vectors of this compound could be exploited to construct highly ordered, three-dimensional metal-organic frameworks (MOFs) or coordination polymers. If the periodicity of these frameworks is on the order of the wavelength of visible light, they can function as photonic crystals. The presence of hydroxyl groups could also allow for the tuning of the refractive index of the material through guest-molecule inclusion via hydrogen bonding, offering a way to create tunable or responsive photonic materials.
Photophysical Properties and Spectroscopic Characterization of 6,6 Dihydroxy 3,3 Bipyridine Systems
Absorption and Emission Characteristics of 6,6'-Dihydroxy-3,3'-bipyridine and its Derivatives
The absorption and emission of light by this compound and its analogs are dictated by their electronic structure. The presence of hydroxyl groups and the bipyridyl core gives rise to distinct spectroscopic signatures.
The electronic absorption spectra of dihydroxybipyridine systems are characterized by strong transitions in the ultraviolet (UV) and visible regions. For the related compound, 3,3'-dihydroxy-2,2'-bipyridine, a strong electronic transition is observed with an absorption maximum (λmax) around 343 nm in dichloromethane. This absorption is rather broad and can exhibit a double maximum. In solvent mixtures containing water and alcohol, a new broad transition can appear at approximately 440 nm, with its intensity increasing with higher water content. This suggests a strong influence of the solvent environment on the ground state of the molecule.
| Compound | Solvent | Absorption Maximum (λmax, nm) |
|---|---|---|
| 3,3'-Dihydroxy-2,2'-bipyridine | Dichloromethane | ~343 |
| 3,3'-Dihydroxy-2,2'-bipyridine | Water-alcohol mixture | ~440 |
Derivatives of dihydroxybipyridine are known to exhibit intense fluorescence. nih.govresearchgate.neturfu.ru This luminescence is a key feature, often characterized by high fluorescence quantum yields (ΦF) and large Stokes shifts, which is the difference between the absorption and emission maxima. The large Stokes shift is particularly advantageous in applications like fluorescence imaging as it minimizes self-quenching and interference from scattered excitation light.
For instance, derivatives of 3-hydroxy-2,2'-bipyridines, such as 6-cyano-4,5-diaryl-3-hydroxy-2,2'-bipyridines, display significant Stokes shifts, with values reaching up to 241 nm in solution. urfu.ru In the solid state, these compounds can exhibit very high fluorescence quantum yields, with some derivatives reaching up to 92.9%. urfu.ru The fluorescence spectrum for 3,3'-dihydroxy-2,2'-bipyridine is centered at approximately 500 nm. The photophysical properties, including the shape of the fluorescence spectrum, are generally independent of the excitation wavelength.
| Compound/Derivative Family | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) | Conditions |
|---|---|---|---|
| 6-cyano-4,5-diaryl-3-hydroxy-2,2'-bipyridines | up to 241 | - | In solution |
| 6-cyano-4,5-diaryl-3-hydroxy-2,2'-bipyridines | - | up to 92.9% | In powder form |
| 3,3'-dihydroxy-2,2'-bipyridine | ~157 (calculated from λabs ~343 nm and λem ~500 nm) | - | - |
Excited-State Intramolecular Proton Transfer (ESIPT) in Dihydroxybipyridines
The notable photophysical properties of dihydroxybipyridines, particularly their large Stokes shifts, are often attributed to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.neturfu.ru ESIPT is a phototautomerization process that occurs in the excited state.
In molecules capable of ESIPT, photoexcitation leads to a significant redistribution of electron density, which can drastically change the acidity and basicity of different parts of the molecule. In dihydroxybipyridines, the hydroxyl proton becomes more acidic, and a nitrogen atom on the pyridine (B92270) ring becomes more basic in the excited state. This facilitates the transfer of a proton from the hydroxyl group to the nitrogen atom within the same molecule.
This transfer creates an excited-state tautomer (a keto form) which has a different electronic structure and is at a lower energy level than the initially excited species (the enol form). The fluorescence emission then occurs from this relaxed keto tautomer, returning it to its ground state. The subsequent reverse proton transfer in the ground state regenerates the original enol form. Because the emission occurs from a significantly stabilized excited state, the emitted photon has lower energy (longer wavelength) than the absorbed photon, resulting in a large Stokes shift. nih.govresearchgate.net For 2,2'-bipyridine-3,3'-diol, it has been proposed that a barrierless single ESIPT process occurs. mdpi.com
The efficiency and dynamics of the ESIPT process can be modulated by modifying the chemical structure of the molecule or by changing its environment.
Substituent Effects: The introduction of electron-donating or electron-withdrawing groups at different positions on the bipyridine rings can influence the acidity of the hydroxyl proton and the basicity of the nitrogen atom, thereby affecting the driving force for proton transfer. nih.gov For example, functionalizing 6,6'-dimethyl-3,3'-dihydroxy-2,2'-bipyridine with different groups allows for the tuning of its photophysical properties. nih.gov
Environmental Factors: The solvent polarity and its ability to form hydrogen bonds with the dihydroxybipyridine can also play a crucial role in the ESIPT process. bohrium.comnih.gov Polar solvents can stabilize either the enol or keto form, potentially altering the energy barrier for the proton transfer and affecting the fluorescence characteristics. For instance, in some dihydroxybipyridine systems, the presence of water can lead to the appearance of new absorption bands, indicating a strong interaction between the solvent and the molecule that influences its electronic ground state.
Photochemical Reactivity and Photodissociation Processes of this compound Complexes
When this compound acts as a ligand in metal complexes, the resulting compounds can exhibit rich photochemical reactivity. The absorption of light can trigger various processes, including ligand dissociation.
The photochemical behavior of transition metal complexes with bipyridine-type ligands, such as those of ruthenium(II) and iridium(III), is often initiated by the absorption of light, leading to a metal-to-ligand charge transfer (MLCT) excited state. nih.govrsc.org In this state, an electron is promoted from a metal-centered d-orbital to a ligand-based π* orbital.
This initial MLCT state can then undergo intersystem crossing to a triplet MLCT state (³MLCT). From this ³MLCT state, the complex can transition to a dissociative metal-centered (³MC) state. nih.gov The population of this ³MC state often leads to the weakening and eventual cleavage of a metal-ligand bond, resulting in the dissociation of a ligand. The efficiency of this photodissociation can be influenced by factors such as the steric bulk of the ligands and the energy gap between the ³MLCT and ³MC states. nih.gov For instance, in ruthenium complexes of the type [Ru(tpy)(bpy)(py)]²⁺, photoinduced dissociation of the pyridine ligand occurs through this pathway. nih.gov While specific studies on the photochemical reactivity of this compound complexes are not widely available, the synthesis of rhodium(I) complexes with the isomeric 6,6'-dihydroxy-2,2'-bipyridine ligand has been reported, indicating that such complexes are accessible and their photochemical properties can be explored. nih.gov
Detailed Research Findings on the pH-Dependent Photophysical Behavior of this compound Could Not Be Located.
Following a comprehensive search of available scientific literature, specific data regarding the pH-dependent photophysical and spectroscopic properties of the chemical compound This compound could not be identified.
The performed searches for experimental data—including details on absorption and emission spectra, quantum yields, and excited-state lifetimes as a function of pH—did not yield relevant results for this specific isomer. The majority of published research in this area focuses on the closely related isomer, [2,2'-bipyridine]-3,3'-diol, which exhibits distinct photophysical characteristics due to its different chemical structure.
Consequently, the generation of a scientifically accurate article section, including the requested data tables on the pH-dependent behavior of this compound, is not possible at this time.
Computational and Theoretical Studies of 6,6 Dihydroxy 3,3 Bipyridine
Electronic Structure and Molecular Geometry Investigations
The foundational understanding of a molecule's properties begins with its electronic structure and three-dimensional shape. Computational chemistry provides powerful tools to investigate these characteristics at the atomic level.
Density Functional Theory (DFT) Calculations for Ground States
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic ground state of molecules. DFT calculations for 6,6'-Dihydroxy-3,3'-bipyridine would focus on identifying the most stable geometric conformation (the global minimum on the potential energy surface).
This process involves optimizing the molecule's geometry, systematically adjusting bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy. For this compound, a key structural feature to investigate would be the dihedral angle between the two pyridine (B92270) rings. Unlike the often planar 2,2'-bipyridine (B1663995), the 3,3'-bipyridine (B1266100) core is inherently twisted due to steric hindrance between hydrogen atoms at the 2 and 2' positions. The presence of hydroxyl groups at the 6 and 6' positions could further influence this twist and potentially introduce intramolecular hydrogen bonding.
DFT calculations, often using hybrid functionals like B3LYP or long-range corrected functionals like CAM-B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would yield precise data on these geometric parameters. researchgate.netnih.govlew.ro The output would also provide insights into the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic properties. nih.gov
Table 1: Illustrative Data from a DFT Geometry Optimization This table is a representation of the type of data that would be generated from a DFT calculation and does not represent experimentally validated values for this compound.
| Parameter | Description | Predicted Value |
| C3-C3' Bond Length | The length of the bond connecting the two pyridine rings. | ~1.48 Å |
| C2-C3-C3'-C2' Dihedral Angle | The twist angle between the two pyridine rings. | 30-50° |
| C6-O Bond Length | The length of the bond between the carbon and oxygen of the hydroxyl group. | ~1.36 Å |
| O-H Bond Length | The length of the bond in the hydroxyl group. | ~0.97 Å |
| Dipole Moment | A measure of the molecule's overall polarity. | 2-4 Debye |
Time-Dependent DFT (TD-DFT) for Excited State Analysis and Electronic Transitions
To understand how this compound interacts with light, particularly its absorption characteristics as seen in UV-Visible spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. researchgate.netresearchgate.netfaccts.de TD-DFT calculates the energies of electronic excited states, which correspond to the absorption of photons. nih.gov
A TD-DFT calculation provides several key pieces of information:
Vertical Excitation Energies: The energy required to promote an electron from a ground state orbital to a virtual orbital without a change in molecular geometry. These energies are directly related to the wavelengths of maximum absorption (λ_max) in an electronic spectrum.
Oscillator Strengths: A theoretical measure of the intensity of an electronic transition. Transitions with high oscillator strengths are "allowed" and correspond to strong absorption bands, while those with near-zero oscillator strengths are "forbidden" and appear weak or are absent in the spectrum.
Nature of Transitions: TD-DFT analysis reveals which molecular orbitals are involved in a given electronic transition. For an aromatic system like this compound, the primary low-energy transitions are expected to be π→π* transitions, localized on the bipyridine framework. The presence of oxygen atoms with lone pairs also makes n→π* transitions possible.
For this molecule, TD-DFT would help predict its color and photophysical potential by simulating its UV-Vis spectrum and characterizing the orbitals involved in light absorption.
Tautomerism and Protonation Equilibria of this compound
The presence of hydroxyl groups adjacent to the pyridine nitrogen atoms introduces the possibility of tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. beilstein-journals.org
Energetic Landscape of Pyridinol and Lactam Tautomers
This compound can exist in multiple tautomeric forms. The primary equilibrium is between the pyridinol (or enol) form and the pyridone (or lactam) form. This means the proton from the hydroxyl group can migrate to the adjacent ring nitrogen. For a dihydroxy compound, this leads to three potential tautomers:
Dihydroxy (enol-enol): The form with -OH groups on both rings.
Hydroxy-pyridone (enol-keto): One ring has an -OH group, while the other has been converted to the C=O lactam form with the proton on the nitrogen.
Di-pyridone (keto-keto): Both rings are in the lactam form.
Computational studies on the analogous 6,6'-dihydroxy-2,2'-bipyridine have shown that DFT calculations can accurately predict the relative stabilities of these tautomers in both the gas phase and in solution (using solvation models). nih.govacs.org By calculating the electronic energy of each optimized tautomer, it is possible to determine which form is the most stable. For this compound, it is expected that the dihydroxy form would be highly stable due to the aromaticity of both pyridine rings. The calculations would also involve locating the transition state structures that connect these tautomers, allowing for the determination of the energy barriers for tautomerization.
Prediction and Experimental Validation of pKa Values
The acidity of the hydroxyl protons and the basicity of the pyridine nitrogens are described by the molecule's pKa values. Computational methods can predict these values by calculating the Gibbs free energy change (ΔG) associated with the deprotonation or protonation of the molecule in a simulated aqueous environment. nih.gov
A thermodynamic cycle is typically employed where the free energy of deprotonation is calculated in the gas phase and then combined with the solvation energies of the protonated and deprotonated species. nih.gov For this compound, at least four pKa values would be of interest: two for the successive loss of the hydroxyl protons (pKa1, pKa2) and two for the successive protonation of the ring nitrogens (pKa3, pKa4).
These predicted values are crucial for understanding the molecule's behavior in different pH environments. To ensure accuracy, these computational predictions are often benchmarked against experimental data obtained from methods such as pH-dependent UV-Vis spectroscopy or NMR titration. nih.govmdpi.com
Simulation of Photophysical Processes
Beyond simple light absorption, computational methods can simulate the subsequent photophysical processes that determine a molecule's luminescent properties, such as fluorescence. mdpi.comresearchgate.net This involves exploring the potential energy surface of the first electronic excited state (S1).
After the molecule absorbs a photon and reaches an excited state (a process described by TD-DFT), it rapidly relaxes to the lowest energy point on the excited state's potential energy surface. The simulation of this relaxation involves a geometry optimization of the S1 state. The energy difference between this relaxed excited state and the ground state corresponds to the energy of emitted light (fluorescence).
Key photophysical properties that can be estimated computationally include:
Emission Wavelength: Calculated from the energy gap between the optimized S1 state and the S0 state at the S1 geometry. The difference between the absorption and emission wavelengths is known as the Stokes shift.
Excited-State Lifetime: Related to the oscillator strength of the emission process.
Non-radiative Decay Paths: Computational analysis can identify pathways, such as internal conversion or intersystem crossing to a triplet state, that compete with fluorescence and can quench emission.
For this compound, such simulations would reveal whether the molecule is likely to be fluorescent and how its structure might change upon electronic excitation. These studies are fundamental for designing molecules for applications in sensors, lighting, and imaging. urfu.ru
Modeling Excited-State Intramolecular Proton Transfer (ESIPT) Pathways
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon electronic excitation. nih.gov This phenomenon is crucial in many chemical and biological systems and is often responsible for the unique photophysical properties of molecules, such as large Stokes shifts in fluorescence. nih.govmdpi.com In molecules like this compound, which possess both proton donor (-OH) and acceptor (pyridinic nitrogen) sites in proximity, ESIPT can be a key deactivation pathway for the excited state.
Computational modeling, particularly using quantum-chemical methods, is instrumental in elucidating the mechanisms of ESIPT. nih.gov For the related molecule 2,2'-bipyridine-3,3'-diol, computational studies have been used to explore whether the proton transfer occurs as a single or double proton transfer event. nih.govmdpi.com These studies involve mapping the potential energy surfaces of the ground and excited states to identify the reaction pathways and determine the energy barriers for proton transfer. tandfonline.com Theoretical calculations have confirmed that for some bipyridine diols, a barrierless single ESIPT process is more favorable than a double ESIPT process which has an energetic barrier. nih.gov
The dynamics of the hydrogen bonds in the excited state are also a critical aspect of the ESIPT process. nih.gov Computational techniques such as analyzing the reduced density gradient can reveal the location and strength of intramolecular hydrogen bonds in both the ground and excited states. nih.gov For instance, in 2,2'-bipyridine-3,3'-diol, calculations have shown the presence of O-H···N intramolecular hydrogen bonds that are strengthened in the excited state, facilitating the proton transfer. nih.gov Infrared spectra simulations can further support the occurrence of ESIPT by showing characteristic vibrational mode changes upon excitation. nih.gov
Computational Insights into Metal-to-Ligand Charge Transfer (MLCT) Transitions
When this compound acts as a ligand in transition metal complexes, the resulting compounds can exhibit Metal-to-Ligand Charge Transfer (MLCT) transitions upon absorption of light. osti.gov These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. osti.govresearchgate.net MLCT transitions are fundamental to the operation of many light-harvesting and photocatalytic systems. osti.gov
Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and analyze the electronic absorption spectra of these complexes. acs.org These calculations can determine the energies and oscillator strengths of the MLCT transitions, providing a detailed understanding of the electronic structure of the excited states. researcher.life For ruthenium bipyridine complexes, for example, TD-DFT calculations have been instrumental in assigning the bands in their UV-Vis absorption spectra to specific MLCT transitions. acs.org
Furthermore, computational studies can provide insights into the nature of the molecular orbitals involved in the MLCT process. rsc.org By analyzing the composition of the frontier molecular orbitals (HOMO and LUMO), it is possible to confirm the charge transfer character of the electronic transitions. rsc.org For instance, in a typical Ru(II)-bipyridine complex, the HOMO is predominantly of Ru(d) character, while the LUMO is localized on the bipyridine ligand's π* system. researchgate.net This distribution confirms the metal-to-ligand nature of the charge transfer.
The surrounding environment, such as the solvent, can also influence the MLCT states, and computational models can account for these effects. rsc.org These theoretical insights are crucial for designing novel photosensitizers with tailored photophysical properties for applications in areas like dye-sensitized solar cells. osti.gov
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including those involving catalysis by metal complexes of this compound. rsc.orgresearchgate.net By modeling the potential energy surface of a reaction, computational methods can identify intermediates, transition states, and the energetic barriers that govern the reaction rate and selectivity. rsc.org
Transition State Analysis for Catalytic Cycles
In catalytic cycles, the identification and characterization of transition states are paramount to understanding the reaction mechanism. st-andrews.ac.uk Computational methods, such as DFT, allow for the precise location of transition state structures and the calculation of their energies. st-andrews.ac.uk This information is critical for determining the rate-limiting step of a catalytic cycle and for understanding how the catalyst structure influences its activity.
For catalytic processes involving bipyridine-ligated metal centers, computational studies can model the entire catalytic cycle, including substrate binding, oxidative addition, migratory insertion, and reductive elimination steps. nih.gov The pendant hydroxyl groups in this compound can play a crucial role in facilitating proton transfer steps during catalysis, a feature that can be explicitly modeled computationally. researchgate.netnih.gov
The following table presents a hypothetical example of computationally determined relative energies for a generic catalytic cycle involving a metal complex of this compound.
| Catalytic Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| Resting State | Catalyst | 0.0 |
| Substrate Binding | Catalyst-Substrate Complex | -5.2 |
| Transition State 1 | TS1 | +15.8 |
| Intermediate | Intermediate 1 | -2.1 |
| Transition State 2 | TS2 | +18.3 |
| Product Formation | Catalyst-Product Complex | -12.5 |
| Product Release | Catalyst + Product | -10.0 |
Understanding Steric and Electronic Contributions to Reactivity
The reactivity of a catalyst is governed by a delicate balance of steric and electronic effects. manchester.ac.ukmdpi.com Computational chemistry provides a quantitative means to dissect these contributions and understand how they influence the outcome of a reaction. mdpi.com For ligands like this compound, substituents on the bipyridine framework can be systematically varied in silico to probe their impact on catalytic performance.
Steric effects arise from the spatial arrangement of atoms and can influence substrate accessibility to the metal center and the stability of transition states. mdpi.com Computational tools like steric maps and buried volume calculations can quantify the steric hindrance around the catalytic site. mdpi.com
Electronic effects are related to the electron-donating or electron-withdrawing nature of the ligand, which modulates the electronic properties of the metal center. manchester.ac.uk The hydroxyl groups in this compound, for instance, can significantly influence the electron density at the metal. Computational methods such as Natural Bond Orbital (NBO) analysis can be used to quantify these electronic effects by analyzing charge distributions and orbital interactions. researchgate.net
The following table illustrates how computational methods can be used to compare the steric and electronic properties of different substituted bipyridine ligands.
| Ligand | Substituent | Computed Buried Volume (%) | Computed Charge on Metal Center (a.u.) |
|---|---|---|---|
| Ligand A | -H | 35.2 | +0.45 |
| Ligand B | -CH3 | 40.1 | +0.42 |
| Ligand C | -CF3 | 42.5 | +0.51 |
| This compound | -OH | 38.7 | +0.40 |
Solvent Effects on Molecular and Electronic Properties
The solvent environment can have a profound impact on the structure, stability, and reactivity of molecules. nih.govkashanu.ac.ir Computational chemistry offers various models to simulate these solvent effects, ranging from implicit continuum models to explicit solvent models where individual solvent molecules are included in the calculation. researchgate.netnih.gov
For this compound, the solvent can influence its tautomeric equilibrium, its electronic absorption spectrum, and the mechanism of reactions in which it participates. researchgate.netnih.gov The polarizable continuum model (PCM) is a widely used implicit solvation model that can predict how the dielectric medium of the solvent affects the electronic properties of the solute. nih.gov
Computational studies have shown that for similar hydroxy-substituted pyridines, the relative stabilities of different tautomers can be significantly altered by the solvent. nih.gov Furthermore, TD-DFT calculations coupled with PCM can predict shifts in the absorption maxima of electronic transitions in different solvents, which can be compared with experimental UV-Vis spectra. nih.govresearchgate.net
The following table provides a hypothetical example of how the computed HOMO-LUMO gap and the energy of the lowest π → π* transition for this compound might vary in different solvents.
| Solvent | Dielectric Constant | Computed HOMO-LUMO Gap (eV) | Computed λmax (nm) for π → π* |
|---|---|---|---|
| Gas Phase | 1.0 | 4.85 | 295 |
| Toluene | 2.4 | 4.78 | 302 |
| Ethanol | 24.6 | 4.65 | 315 |
| Water | 80.1 | 4.62 | 318 |
These computational predictions are invaluable for understanding the behavior of this compound in different chemical environments and for designing experiments.
Supramolecular Architectures and Intermolecular Interactions of 6,6 Dihydroxy 3,3 Bipyridine
Hydrogen Bonding Networks within 6,6'-Dihydroxy-3,3'-bipyridine Systems
Intra- and Intermolecular Hydrogen Bonding in Solid-State Structures
While the specific crystal structure of this compound is not extensively detailed in publicly accessible crystallographic databases, insights can be drawn from related dihydroxybipyridine isomers and their behavior in metal complexes. For instance, in complexes of the isomeric 6,6'-dihydroxy-2,2'-bipyridine, extensive intermolecular O-H···O hydrogen bonding is observed, linking molecules into chains. nih.govnih.gov It is highly probable that this compound would also exhibit significant intermolecular hydrogen bonding in its solid state, likely involving both hydroxyl-hydroxyl (O-H···O) and hydroxyl-pyridine (O-H···N) interactions.
Furthermore, the potential for intramolecular hydrogen bonding exists. A study on a rhenium complex containing the 3,3'-dihydroxy-2,2'-bipyridine ligand revealed a strong stabilizing effect attributed to a hydrogen bond forming between the bipyridine oxyanion substituents upon deprotonation. This suggests that under certain conditions, intramolecular hydrogen bonds could play a crucial role in the conformation and electronic properties of dihydroxybipyridine systems.
The planarity of the bipyridine system is also a factor. In some metal complexes, the bipyridine ligands are not perfectly planar, with dihedral angles observed between the pyridine (B92270) rings. nih.gov This deviation from planarity can influence the geometry and strength of both intra- and intermolecular hydrogen bonds.
Role of Hydroxyl Groups in Directing Supramolecular Assembly
The hydroxyl groups are the primary directors of supramolecular assembly in this compound systems. Their ability to act as strong hydrogen bond donors is fundamental to the formation of predictable and stable multi-molecular structures. The positioning of these hydroxyl groups at the 6 and 6' positions dictates the potential geometries of the resulting hydrogen-bonded networks.
In assemblies of analogous molecules, hydroxyl groups are known to facilitate the formation of chains, sheets, and more complex three-dimensional networks. nih.gov The interplay between the number and position of hydroxyl groups and other functional groups on a molecule can significantly influence the final supramolecular architecture. Therefore, the specific arrangement of hydroxyl groups in this compound is anticipated to be the key determinant in its self-assembly behavior, guiding the molecules into well-defined, ordered structures.
Pi-Stacking Interactions in Self-Assembled Systems
In addition to hydrogen bonding, π-stacking interactions between the aromatic pyridine rings are expected to contribute significantly to the stability and packing of this compound assemblies. These non-covalent interactions, arising from the electrostatic and van der Waals forces between electron-rich and electron-poor regions of aromatic rings, are a common feature in the crystal structures of bipyridine-containing compounds.
Rational Design of Ordered Supramolecular Structures
The predictable nature of the hydrogen bonding and π-stacking interactions involving this compound makes it a valuable component for the rational design of ordered supramolecular structures. By understanding the preferred interaction motifs of this molecule, it is possible to design and synthesize more complex systems with desired topologies and functionalities.
The principles of crystal engineering and molecular self-assembly can be applied to predict how this compound will interact with itself and with other complementary molecules. For instance, by co-crystallizing it with molecules that have complementary hydrogen bonding sites, it is possible to create binary or multi-component supramolecular networks with novel properties. The rigid bipyridine backbone provides a scaffold upon which functional groups can be strategically placed to direct the assembly process, leading to the formation of materials with potential applications in areas such as catalysis, molecular recognition, and materials science.
Sensory and Recognition Applications of 6,6 Dihydroxy 3,3 Bipyridine Derivatives
Chemo- and Biosensors for Ion Detection
The inherent coordination sites within 6,6'-Dihydroxy-3,3'-bipyridine and its derivatives make them excellent candidates for the development of sensors for various ions. The interaction with specific ions can trigger significant changes in their fluorescence or color, forming the basis for selective detection.
Derivatives of 3-hydroxy-2,2'-bipyridine have demonstrated potential as selective fluorescent probes for the detection of transition metal cations such as copper (Cu(II)) and zinc (Zn(II)). researchgate.net While specific studies on this compound are limited, the behavior of analogous compounds provides strong evidence for its potential in this area. For instance, a series of 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles have been synthesized and their photophysical properties investigated. researchgate.net These compounds exhibit significant changes in their fluorescence emission upon the addition of Zn(II) cations in a THF solution, suggesting their utility as potential probes for Zn(II). researchgate.net
The interaction with metal ions typically leads to either fluorescence enhancement or quenching. For example, the addition of Zn(II) to solutions of certain 3-hydroxy-2,2'-bipyridine derivatives results in a significant hypsochromic shift (a shift to a shorter wavelength) of the emission maximum, accompanied by a substantial increase in emission intensity. researchgate.net This "turn-on" fluorescence response is a desirable characteristic for a sensor as it provides a clear and easily detectable signal. Conversely, other transition metal ions like Cu(II) are known to be effective fluorescence quenchers, which can also be utilized for sensing applications. rsc.org The selectivity of these probes for specific metal ions is a critical aspect of their design and is influenced by factors such as the size of the ion, its coordination geometry, and the electronic properties of the bipyridine derivative.
Table 1: Photophysical Properties of 4,5-Diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles in Acetonitrile researchgate.net
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |
| 3a | 350 | 525 | 175 |
| 3b | 345 | 530 | 185 |
| 3c | 355 | 540 | 185 |
| 3g | 340 | 581 | 241 |
This table is based on data for 3-hydroxy-2,2'-bipyridine derivatives, which are structurally related to this compound and suggest its potential for similar applications.
The detection of metal cations by this compound derivatives and related compounds is governed by specific analyte recognition and signal transduction mechanisms. The bipyridine unit, with its two nitrogen atoms, and the adjacent hydroxyl groups provide a well-defined binding pocket for metal ions. Upon binding, several photophysical processes can be modulated, leading to a change in the fluorescence signal.
One of the primary mechanisms responsible for fluorescence enhancement is Chelation-Enhanced Fluorescence (CHEF) . In the free ligand, non-radiative decay pathways, such as photoinduced electron transfer (PET) or intramolecular rotation, can quench fluorescence. Upon chelation to a metal ion, the molecule becomes more rigid, which can inhibit these non-radiative processes and lead to a significant increase in fluorescence quantum yield. cam.ac.uk The formation of a stable complex with the metal ion restricts intramolecular rotations and vibrations, thus favoring radiative decay in the form of fluorescence.
Another important mechanism is Photoinduced Electron Transfer (PET) . In a typical PET-based fluorescent probe, a fluorophore is linked to a recognition site (receptor) that also acts as a quencher. nih.gov In the absence of the target analyte, the fluorescence of the fluorophore is quenched due to electron transfer from the receptor. Upon binding of the analyte to the receptor, the electron transfer process is inhibited, resulting in a "turn-on" fluorescence signal. nih.gov For this compound derivatives, the nitrogen atoms of the pyridine (B92270) rings can act as electron donors, potentially quenching the fluorescence of an attached fluorophore. Coordination with a metal cation would decrease the electron-donating ability of the nitrogen atoms, thereby suppressing the PET process and enhancing fluorescence.
The specific mechanism at play depends on the electronic structure of the bipyridine derivative, the nature of the metal ion, and the solvent environment. Understanding these mechanisms is crucial for the rational design of new and improved fluorescent probes with high sensitivity and selectivity.
Ligand-based Platforms for Molecular Recognition
The ability of this compound to act as a building block in more complex supramolecular structures opens up possibilities for its use in molecular recognition beyond simple ion detection.
While direct applications of this compound in metal-organic polyhedra (MOPs) for anion sensing are not extensively documented, the principles of MOP design suggest its potential. MOPs are discrete, cage-like structures formed by the self-assembly of metal ions and organic ligands. mdpi.com The functionalization of the ligands used to construct these cages can introduce specific binding sites for anions. researchgate.net
Bipyridyl ligands are commonly used in the construction of MOPs and related metal-organic frameworks (MOFs). mdpi.com By incorporating hydroxyl groups, as in this compound, it is possible to introduce hydrogen-bond donor sites into the MOP structure. These sites can then interact with anions through hydrogen bonding, leading to selective anion binding within the cage. The encapsulation of an anion within the MOP cavity can be detected through various methods, including changes in the photophysical properties of the framework or by NMR spectroscopy. The design of such systems would depend on the size and geometry of the MOP cavity being complementary to the target anion.
Indicator-displacement assays (IDAs) are a powerful tool for the development of sensors for a wide range of analytes. nih.govnih.gov This approach involves a receptor that is pre-complexed with an indicator molecule. When an analyte with a higher binding affinity for the receptor is introduced, it displaces the indicator, leading to a change in the indicator's optical properties (e.g., color or fluorescence). nih.gov
A derivative of this compound could be designed to act as the receptor in an IDA. For example, a metal complex of the bipyridine derivative could serve as the receptor for anionic analytes. The initial complex would be formed with a fluorescent indicator that binds to the metal center. Upon addition of a target anion that binds more strongly to the metal center, the indicator would be displaced, resulting in a change in fluorescence. nih.gov The success of such an assay relies on the reversible binding of both the indicator and the analyte to the receptor, with the analyte having a higher binding constant. This approach offers a versatile platform for sensing various anions, as the selectivity can be tuned by modifying the structure of the bipyridine ligand and the choice of the metal ion. nih.gov
Microenvironment-Sensitive Probes in Chemical and Bio-Inspired Studies
The photophysical properties of fluorescent molecules can be highly sensitive to their local environment, a phenomenon known as solvatochromism. This sensitivity can be exploited to develop probes that report on the polarity, viscosity, or presence of specific binding sites in chemical and biological systems.
Derivatives of dihydroxybipyridine have shown promise as microenvironment-sensitive probes. nih.govnih.gov The fluorescence emission of these compounds can shift in wavelength and intensity depending on the polarity of the solvent. This is often due to changes in the dipole moment of the molecule upon excitation. In polar solvents, the excited state can be stabilized, leading to a red shift in the emission spectrum.
This solvatochromic behavior makes this compound derivatives potentially useful as probes in bio-inspired studies. For example, they could be used to probe the hydrophobic pockets of proteins or the lipid environment of cell membranes. nih.gov A change in the fluorescence of the probe upon binding to a biological macromolecule could provide information about the nature of the binding site. Furthermore, these probes could be used to monitor changes in the cellular microenvironment associated with biological processes. mdpi.com The design of such probes often involves a balance between hydrophilicity and hydrophobicity to ensure appropriate partitioning into the desired biological environment.
Future Research Directions and Perspectives in 6,6 Dihydroxy 3,3 Bipyridine Chemistry
Advanced Synthetic Strategies for Complex 6,6'-Dihydroxy-3,3'-bipyridine Architectures
Future synthetic efforts will likely move beyond simple derivatives to focus on the construction of highly complex, multi-component architectures with tailored properties. The development of more efficient and selective synthetic methods is crucial for accessing these advanced structures.
Key areas of focus will include:
Late-Stage Functionalization: Developing methods for the selective modification of the this compound core after its initial synthesis. This allows for the rapid generation of diverse derivatives from a common intermediate. Palladium-catalyzed cross-coupling reactions, for instance, can be used to introduce various aryl or alkynyl groups at specific positions. chemrxiv.org
Multi-component Reactions: Designing one-pot reactions where multiple starting materials combine to form complex bipyridine-containing structures. This approach improves efficiency and reduces waste compared to traditional multi-step syntheses.
Supramolecular Assembly: Utilizing non-covalent interactions, such as hydrogen bonding and metal coordination, to build large, well-defined structures. The hydroxyl groups of this compound are particularly adept at directing such assemblies. This strategy is central to creating materials like metal-organic frameworks (MOFs) and supramolecular polymers.
Covalent Organic Frameworks (COFs): The derivatization of the bipyridine core into reactive monomers, such as [3,3'-Bipyridine]-6,6'-dicarbaldehyde, enables their use in the synthesis of crystalline, porous COFs. rsc.orgossila.com Future work will likely explore the incorporation of the dihydroxy functionality directly into the COF linkers to create frameworks with built-in catalytic or sensing sites. rsc.org
| Synthetic Strategy | Description | Potential Application |
| Palladium-Catalyzed Cross-Coupling | Introduction of diverse functional groups (e.g., aryl, alkynyl) at specific positions on the bipyridine skeleton. chemrxiv.org | Fine-tuning electronic properties for catalysis or optoelectronics. |
| C-H Activation | Direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. mdpi.com | More atom-economical and efficient synthesis of derivatives. |
| COF Synthesis | Use of aldehyde-functionalized bipyridines to construct porous, crystalline frameworks through imine condensation. rsc.orgossila.com | Heterogeneous catalysis, gas storage, and sensing. |
| MOF Synthesis | Employing carboxylate derivatives like 3,3'-dihydroxy-2,2'-bipyridine-6,6'-dicarboxylic acid to build 3D coordination polymers with metal ions. acs.org | Magnetism, catalysis, and porous materials. |
Rational Design of High-Performance Catalytic Systems with Enhanced Selectivity and Turnover Frequency
The rational design of catalysts based on this compound is a major frontier. The hydroxyl groups are not merely passive substituents; they can actively participate in catalytic cycles through proton-coupled electron transfer (PCET) and by acting as proton relays, enhancing both activity and selectivity.
Future research will focus on:
Metal-Ligand Cooperativity: Designing systems where both the metal center and the dihydroxybipyridine ligand play active roles in substrate activation and transformation. For instance, in alcohol dehydrogenation, the ligand can accept a proton while the metal accepts a hydride, facilitating the reaction. researchgate.netrsc.org
Bio-inspired Catalysis: Mimicking the active sites of metalloenzymes to create catalysts for challenging reactions like water oxidation and CO₂ reduction. msstate.edu The positioning of the hydroxyl groups can mimic the function of amino acid residues like tyrosine in natural systems, helping to manage protons and electrons during catalysis. rsc.org
Tuning Electronic Properties: Systematically altering substituents on the bipyridine framework to fine-tune the electronic environment of the metal center. This can be used to optimize the catalyst's redox potential and enhance its turnover frequency. Studies on related bipyridine ligands have shown that electron-donating groups can stabilize higher oxidation states of the metal, which is often crucial for catalytic activity. researchgate.net
Enhanced Selectivity: Leveraging the steric and electronic properties of the ligand to control the selectivity of reactions. For example, in CO₂ reduction, modifying the ligand can steer the reaction towards producing formate (B1220265) instead of carbon monoxide. acs.org Similarly, in oxygen reduction, ligand design can enhance selectivity for the two-electron reduction to hydrogen peroxide (H₂O₂) over the four-electron reduction to water. nih.gov
| Catalytic Application | Design Principle | Role of Dihydroxy Ligand |
| Water Oxidation | Metal-ligand cooperativity, mimicking Photosystem II. rsc.org | Facilitates proton-coupled electron transfer (PCET), stabilizes high-valent metal intermediates. rsc.orgrsc.orgacs.org |
| CO₂ Reduction | Stabilization of key intermediates, proton management. rsc.orgnih.gov | Acts as a proton-responsive ligand; deprotonation enhances catalytic activity. osti.gov |
| Alcohol Dehydrogenation | Concerted proton/hydride transfer. researchgate.netrsc.org | Hydroxyl groups act as a proton shuttle, facilitating the cleavage of the O-H bond. researchgate.net |
| Oxygen Reduction | Secondary-sphere effects to control reaction pathway. nih.gov | Proton donation from the ligand can influence selectivity between H₂O₂ and H₂O production. nih.gov |
Development of Novel Functional Materials and Optoelectronic Devices
The unique photophysical and coordination properties of this compound and its derivatives make them excellent candidates for advanced functional materials.
Future directions include:
Luminescent Sensors: The photophysical properties of these compounds are often sensitive to their environment, particularly the presence of metal ions. Derivatives of 3-hydroxy-2,2'-bipyridines have been shown to be selective fluorescent probes for cations like Zn²⁺. chimicatechnoacta.ru Future work will likely expand this to the 3,3'-dihydroxy isomer for sensing various analytes.
Organic Light-Emitting Diodes (OLEDs): Transition metal complexes, particularly those of iridium(III) and ruthenium(II), with bipyridine ligands are widely used in OLEDs. acs.orggoogle.com By incorporating the this compound ligand, it may be possible to tune the emission color, quantum yield, and stability of these devices. The hydroxyl groups offer a site for further modification or for influencing solid-state packing.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: As building blocks, these ligands can create robust, porous materials. A copper(II)-based MOF using a 3,3'-dihydroxy-2,2'-bipyridine-6,6'-dicarboxylic acid ligand has been synthesized, demonstrating a highly ordered 3D nanoporous structure with interesting magnetic properties. acs.org Future research will explore the synthesis of new frameworks with tailored pore sizes and functionalities for applications in gas separation, storage, and heterogeneous catalysis.
Smart Materials: The proton-responsive nature of the hydroxyl groups can be exploited to create "smart" materials that change their properties (e.g., color, luminescence, conductivity) in response to pH changes. This could lead to applications in chemical sensing, drug delivery, and switchable devices. researchgate.net
Interdisciplinary Research at the Interface of Synthetic Chemistry, Materials Science, and Bio-inspired Systems
The most exciting future developments will likely emerge from interdisciplinary collaborations. The versatility of the this compound scaffold provides a powerful platform for bridging fundamental chemical synthesis with applied materials and biological sciences.
Key interdisciplinary avenues include:
Biomimetic Materials: Integrating bio-inspired catalytic sites based on this compound complexes into larger material architectures like MOFs or polymers. acs.org This could lead to materials that mimic the hierarchical structure and function of enzymes, combining high catalytic activity with the robustness and processability of a solid-state material.
Catalyst-Surface Integration: Developing methods to graft these molecular catalysts onto conductive or semiconductive surfaces for applications in electrocatalysis and photoelectrocatalysis. acs.org This is crucial for creating practical devices for solar fuels production and other energy conversion technologies.
Self-Assembled Systems: Exploring the self-assembly of functionalized this compound molecules into complex, ordered structures on surfaces. This bottom-up approach, guided by principles from supramolecular chemistry, could enable the fabrication of nanoscale electronic and photonic devices.
Modeling Biological Processes: Using complexes of this compound to model the active sites of metalloenzymes involved in redox chemistry. msstate.edu These studies provide fundamental insights into how nature performs difficult chemical transformations and can guide the design of more effective synthetic catalysts. The incorporation of pyridinol donors into ligands is being explored to enhance stability under catalytic conditions, mimicking biological systems where deprotonation can strengthen ligand binding. msstate.edu
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 6,6'-dihydroxy-3,3'-bipyridine, and how do reaction conditions influence yields?
- Methodological Answer : The ligand can be synthesized via reductive coupling of halogenated pyridine precursors using transition-metal catalysts (e.g., nickel) under inert atmospheres . Substituted derivatives are often prepared via Suzuki coupling with boronic acids to introduce steric or electronic modifications . Oxidation of methyl groups (e.g., using KMnO₄) on pre-synthesized bipyridines is another route to hydroxylated analogs, requiring careful pH control during workup to isolate the product . Yield optimization involves controlling stoichiometry, reaction time, and purification via column chromatography or recrystallization .
Q. How can spectroscopic techniques (NMR, UV-vis, X-ray) characterize this compound and its metal complexes?
- Methodological Answer :
- NMR : Proton environments of hydroxyl groups and aromatic protons are sensitive to deprotonation or metal coordination. For example, hydroxyl protons exhibit downfield shifts (~10–12 ppm) in DMSO-d₆, while aromatic protons split into distinct multiplet patterns upon metal binding .
- UV-vis : Metal-to-ligand charge transfer (MLCT) bands in Ru(II) or Mn(I) complexes appear in the 400–600 nm range, with shifts indicating ligand redox activity .
- X-ray crystallography : Resolves hydrogen-bonding interactions between hydroxyl groups and coordinated substrates (e.g., chloride in Ru complexes), confirming bifunctional ligand behavior .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines for skin/eye irritation (Category 2/2A) and respiratory irritation (Category 3). Use fume hoods for synthesis, wear nitrile gloves, and avoid dust formation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation . Store in airtight containers away from strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How do the hydroxyl groups in this compound enable proton-coupled electron transfer (PCET) in catalytic CO₂ reduction?
- Methodological Answer : The ligand’s hydroxyl groups act as proton relays, stabilizing intermediates during CO₂-to-CO conversion. In Ru(II) complexes, deprotonation of the 6,6′-OH groups forms oxyl radicals, which facilitate metallocarboxylate intermediate protonation. Electrochemical studies (cyclic voltammetry, EPR) reveal reversible ligand-centered redox transitions at −0.8 to −1.2 V vs. SCE, critical for catalytic turnover . Deuterium labeling confirms a monohydride pathway in Mn-catalyzed hydrogenation, where hydroxyl groups participate in substrate activation .
Q. Why do 4,4′-disubstituted bipyridine analogs show lower catalytic activity in water oxidation compared to 6,6′-dihydroxy derivatives?
- Methodological Answer : The proximity of 6,6′-OH groups to the metal center enables H-bonding with aqua ligands, lowering the energy barrier for O–O bond formation. In contrast, 4,4′-substituents disrupt this interaction, as shown in Ru and Ir complexes. Kinetic studies (stopped-flow spectroscopy) and DFT calculations confirm that 6,6′-OH positioning optimizes proton-coupled electron transfer (PCET) efficiency, while 4,4′-analogs suffer from steric hindrance and poor orbital overlap .
Q. How do steric modifications (e.g., mesityl substituents) alter the coordination chemistry of 6,6′-dihydroxy-3,3′-bipyridine?
- Methodological Answer : Introducing bulky groups (e.g., mesityl via Suzuki coupling) reduces ligand flexibility and enforces distorted geometries in metal complexes. X-ray structures of Cu(I) complexes show elongated M–N bond lengths (1.95–2.10 Å) and restricted access to axial binding sites, impacting catalytic activity in transfer hydrogenation. Steric crowding also stabilizes low-coordination states, as evidenced by UV-vis spectral broadening and reduced catalytic turnover in ketone hydrogenation .
Q. What role do hydroxyl groups play in the chemoselective transfer hydrogenation of ketones using Ru-6,6′-dihydroxy-3,3′-bipyridine complexes?
- Methodological Answer : The hydroxyl groups act as Brønsted acid sites, polarizing carbonyl substrates via H-bonding and lowering the activation energy for hydride transfer. Isotopic labeling (D₂O experiments) shows proton exchange between hydroxyl groups and substrates, confirming a bifunctional mechanism. Kinetic studies (Eyring analysis) reveal a Δ‡H of ~60 kJ/mol, consistent with a concerted proton-hydride transfer pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
